4-Chloro-5-ethoxybenzene-1,2-diamine

Catalog No.
S15075881
CAS No.
64617-65-8
M.F
C8H11ClN2O
M. Wt
186.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-ethoxybenzene-1,2-diamine

CAS Number

64617-65-8

Product Name

4-Chloro-5-ethoxybenzene-1,2-diamine

IUPAC Name

4-chloro-5-ethoxybenzene-1,2-diamine

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

InChI

InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3

InChI Key

PZOAWEOGQFCTRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)N)Cl

4-Chloro-5-ethoxybenzene-1,2-diamine (CAS 64617-65-8) is a highly functionalized ortho-phenylenediamine derivative utilized primarily as a rigid building block for synthesizing complex benzimidazole and indazole scaffolds. Featuring a unique 4-chloro and 5-ethoxy substitution pattern, this compound serves as a critical precursor in medicinal chemistry and advanced materials, particularly in the development of sphingosine-1-phosphate receptor 2 (S1P2) antagonists for fibrotic diseases. Its dual-amine functionality allows for efficient cyclocondensation with carboxylic acids or aldehydes, while the specific halogen and alkoxy substituents dictate the electronic and steric properties of the resulting heterocyclic core, directly influencing downstream target affinity, lipophilicity, and metabolic stability [1].

Research Fit

4-Chloro-5-ethoxy substitution pattern provides a unique electronic profile for heterocycle construction
Suitable for synthesis of 6-chloro-5-ethoxy substituted benzimidazoles for medicinal chemistry
Reported as a key building block in a PTP1B inhibitor SAR program

Substituting 4-chloro-5-ethoxybenzene-1,2-diamine with more common analogs, such as 4-chloro-1,2-phenylenediamine or unsubstituted 1,2-phenylenediamine, fundamentally alters the physicochemical profile of the synthesized target. In structure-activity relationship (SAR) optimizations for receptor antagonists, the absence of the 5-ethoxy group eliminates crucial steric bulk and hydrogen-bond acceptor potential required to occupy specific hydrophobic binding pockets. Furthermore, replacing the ethoxy group with a smaller methoxy group or removing the 4-chloro substituent drastically shifts the chromatographic log D (lipophilicity) and increases susceptibility to oxidative metabolism, leading to higher clearance rates and reduced in vivo efficacy. Consequently, for pathways requiring precise orthosteric pocket engagement, generic diaminobenzene substitution results in target compounds with sub-optimal pharmacokinetics and diminished target affinity [1].

Substitution Risk

Mono-substituted or unsubstituted o-phenylenediamines lack the dual 4-Cl/5-EtO electronic polarization, which may alter cyclization regioselectivity
Published SAR indicates the 6(5)-chloro substitution derived from this synthon is essential for reported PTP1B inhibitor potency; analogs may not reproduce the lead series activity

Critical 4-Chloro Substituent for Target Binding

In the synthesis of heterocyclic S1P2 antagonists, the substitution pattern of the ortho-phenylenediamine precursor strictly dictates receptor affinity. SAR studies on the resulting benzimidazole and related scaffolds demonstrate that the chlorine atom at the 4-position is critical. When target compounds synthesized from 4-chloro-5-ethoxybenzene-1,2-diamine are compared to analogs lacking the chlorine atom, the latter exhibit a near-total loss of antagonist potency in calcium flux assays. The 4-chloro-5-ethoxy motif provides the exact steric and electronic profile required to engage the orthosteric pocket of the receptor [1].

Evidence DimensionS1P2 Receptor Antagonist Potency (IC50)
Target Compound DataMaintains high target potency (sub-micromolar to nanomolar) in optimized scaffolds
Comparator Or BaselineAnalogs lacking the 4-chloro substituent
Quantified DifferenceTotal loss of antagonist potency upon removal of the chlorine atom
ConditionsIn vitro calcium flux assay (antagonist mode)

Procuring the exact 4-chloro-5-ethoxy precursor is essential to ensure the synthesized heterocycles retain the necessary binding affinity for therapeutic or biological assay applications.

Lipophilicity (LogP)
Class-level inference
Target LogP 3.07 vs. unsubstituted o-PDA LogP ≈ 0.15 (calculated)
Higher calculated lipophilicity may support cell permeability in probe design
Calculated value; experimental verification recommended

Lipophilicity & Metabolic Clearance Tuning

The 5-ethoxy group on the precursor is not merely structural; it is a vital lever for pharmacokinetic optimization. During the development of orally bioavailable therapeutics, substituting generic diamines with 4-chloro-5-ethoxybenzene-1,2-diamine allows chemists to precisely tune the chromatographic log D (lipophilicity) at pH 7.4. Compared to unsubstituted or simpler methoxy analogs, the ethoxy substituent provides a superior balance of hydrophobic bulk, which translates to a sharp decrease in in vivo clearance rates and improved metabolic stability, ensuring the final compound achieves therapeutic exposure levels [1].

Evidence DimensionMetabolic Clearance and Lipophilicity (Chrom log D)
Target Compound DataOptimized clearance profile with balanced lipophilicity (pH 7.4)
Comparator Or BaselineSimpler alkoxy (methoxy) or unsubstituted analogs
Quantified DifferenceSignificant reduction in clearance rates enabling oral bioavailability
ConditionsIn vivo pharmacokinetic profiling and Log D measurement

Buyers developing orally bioavailable compounds must use the 5-ethoxy precursor to avoid the rapid metabolic degradation associated with simpler methoxy or unsubstituted derivatives.

Polar Surface Area
Cross-study comparable
tPSA 61.27 Ų, lower than 4,5-dimethoxy analog (estimated >10 Ų difference)
Lower PSA may improve membrane permeability relative to di-alkoxy analog
Calculated tPSA; direct comparator value not available

Regioselective Cyclocondensation Efficiency

From a processability standpoint, 4-chloro-5-ethoxybenzene-1,2-diamine is a highly effective bis-nucleophile for synthesizing complex fused heterocycles. The electronic asymmetry generated by the electron-withdrawing 4-chloro group and the electron-donating 5-ethoxy group differentiates the nucleophilicity of the two amine groups. When reacted with functionalized carboxylic acids (e.g., phthalazone derivatives) under standard peptide coupling conditions (EDC·HCl, DIPEA), this precursor undergoes efficient cyclocondensation. This electronic push-pull effect yields cleaner conversion to the desired benzimidazole core compared to symmetrically substituted 1,2-phenylenediamines, minimizing complex downstream purification [1].

Evidence DimensionCyclocondensation efficiency and regiocontrol
Target Compound DataHigh conversion to functionalized benzimidazoles with predictable regiochemistry
Comparator Or BaselineSymmetrically substituted or unsubstituted 1,2-phenylenediamines
Quantified DifferenceImproved electronic differentiation of amines leading to cleaner cyclization profiles
ConditionsAmide coupling with EDC·HCl/DIPEA followed by cyclization

For scale-up and library synthesis, the specific electronic profile of this precursor ensures predictable reactivity and high yields of the desired heterocyclic scaffold.

PTP1B Inhibitor SAR
Reported SAR context
6(5)-chloro substitution reported optimal for activity; lead compound Ki 12.6 μM (mixed-type inhibitor)
Supports SAR-driven synthesis of the published PTP1B inhibitor series
In vitro enzyme assay; potency refers to final benzimidazole compound

S1P2 Antagonists for Fibrotic Diseases

4-Chloro-5-ethoxybenzene-1,2-diamine is the premier precursor for developing potent, orally bioavailable benzimidazole-based S1P2 antagonists. Its specific substitution pattern is strictly required to achieve the necessary receptor binding affinity and pharmacokinetic stability (low clearance) in preclinical models of idiopathic pulmonary fibrosis (IPF) [1].

Advanced Benzimidazole-Based Therapeutics

Beyond S1P2, the compound serves as a critical building block for any medicinal chemistry program requiring a 5-chloro-6-ethoxy-1H-benzo[d]imidazole core. The ethoxy group provides a unique vector for tuning lipophilicity (Log D) and occupying hydrophobic pockets, making it superior to generic diaminobenzenes in SAR optimization campaigns [1].

Regioselective Heterocyclic Scaffold Libraries

In combinatorial chemistry and library synthesis, the electronic asymmetry provided by the 4-chloro and 5-ethoxy groups allows for predictable regiocontrol during cyclocondensation reactions. This makes it an ideal starting material for generating structurally diverse, high-purity libraries of benzimidazoles, quinoxalines, and benzotriazoles for high-throughput screening [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
6-Chloro-5-ethoxy benzimidazole synthesis for PTP1B programs
Regiospecific 4-Cl substitution ensures 6(5)-chloro benzimidazole core
PTP1B inhibition assay and SAR replication
CNS-penetrant probe development requiring elevated LogP
Calculated LogP 3.07 suggests higher lipophilicity than parent o-PDA
Permeability assay (Caco-2 / PAMPA) to confirm cell penetration
Asymmetric heterocycle synthesis via regioselective cyclocondensation
Electronic bias from 4-Cl/5-EtO pattern may direct ring closure
Regioisomer ratio by HPLC or NMR; SAR-relevant isomer purity

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.0559907 g/mol

Monoisotopic Mass

186.0559907 g/mol

Heavy Atom Count

12

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